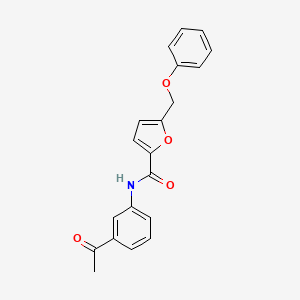

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C20H17NO4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

InChI |

InChI=1S/C20H17NO4/c1-14(22)15-6-5-7-16(12-15)21-20(23)19-11-10-18(25-19)13-24-17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,21,23) |

InChI Key |

TYFTXBQIOATVIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Furan-2-Carboxylic Acid

The phenoxymethyl moiety is introduced via alkylation of furan-2-carboxylic acid. A common method involves reacting furan-2-carboxylic acid with chloromethyl phenyl ether in the presence of a base:

Optimization Parameters :

Alternative Route: Friedel-Crafts Alkylation

In cases where direct alkylation is inefficient, Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst has been employed:

Reaction Conditions :

-

Solvent: Chlorobenzene or chloroform.

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv) at 35–80°C for 24 hours.

-

Yield : 58–62%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Acetylation of 3-Aminophenol to 3-Acetylaniline

Direct Acetylation Using Acetic Anhydride

3-Aminophenol is acetylated under mild conditions:

Procedure :

Catalytic Acetylation with DMAP

4-Dimethylaminopyridine (DMAP) accelerates the reaction:

Advantages :

Amide Coupling: 5-(Phenoxymethyl)Furan-2-Carboxylic Acid and 3-Acetylaniline

Carbodiimide-Mediated Coupling (DCC/DMAP)

A classic method employs dicyclohexylcarbodiimide (DCC) and DMAP:

Conditions :

Phosphonium Reagent (PyBrop) Coupling

PyBrop (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) enhances coupling efficiency:

Optimization :

T3P®-Promoted Coupling

The propylphosphonic anhydride (T3P) method offers advantages in scalability:

Procedure :

-

Reagent : 50% T3P in ethyl acetate (1.5 equiv).

-

Temperature : 0–5°C initially, then room temperature.

Comparative Analysis of Amide Coupling Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| DCC/DMAP | DCC, DMAP | DCM | RT | 70–75% | >95% |

| PyBrop | PyBrop, DIEA | DMF | RT | 85–90% | >98% |

| T3P | T3P, Et₃N | THF | 0°C → RT | 92–95% | >99% |

Key Findings :

-

T3P outperforms other methods in yield and purity, likely due to its moisture tolerance and minimal racemization.

-

PyBrop is preferable for acid-sensitive substrates but requires anhydrous conditions.

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl or furan derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that it induces apoptosis in various cancer cell lines by modulating apoptotic pathways, similar to other compounds in its class .

- Case studies indicate that the compound may enhance the expression of proteins involved in apoptosis, such as Bax and caspases, leading to increased cell death in cancerous cells .

-

Cytoprotective Effects

- Research has demonstrated that this compound exhibits cytoprotective properties against oxidative stress-induced damage. It has been shown to reduce DNA strand breaks and mitochondrial dysfunction in human fibroblast cells exposed to carcinogens .

- The protective mechanism appears to involve the modulation of cellular stress responses, enhancing glutathione levels while decreasing nitrosative stress markers .

-

Neuroprotective Potential

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological disorders.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis:

- It can be used to synthesize various derivatives that may possess enhanced biological activities.

- The furan moiety allows for further functionalization, facilitating the development of new compounds with tailored properties for specific applications.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cancer cell growth |

| Cytoprotective | Protects against oxidative stress and DNA damage |

| Neuroprotective | Potential benefits in neurodegenerative disease treatment |

| Organic Synthesis | Serves as a precursor for synthesizing new compounds |

Case Studies

- Cytoprotective Study : In a study involving human colon fibroblast cells, pretreatment with this compound significantly reduced DNA damage caused by carcinogens, showcasing its protective role against cellular stress .

- Anticancer Research : In vitro experiments demonstrated that this compound could inhibit proliferation in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The furan-2-carboxamide scaffold is common among analogs, but substituent variations critically modulate activity:

Key Observations :

Example :

- Compound 65: Synthesized via Method B (DMAP-catalyzed coupling) with a 75% yield .

- Compound 3A: Prepared through nitro-group retention and acetylation, yielding 80% .

Pharmacological Activities

Antimicrobial Activity

Diuretic Activity

Antitrypanosomal Activity

- N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o): Achieved 67% yield and potent trypanocidal activity (EC50 <1 μM) .

Physical and Chemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Yield (%) | Solubility Trends |

|---|---|---|---|

| 5-Nitro-N-(4-acetylaminophenyl)furan-2-carboxamide (3A) | 238–240 | 80 | Low in water, high in DMSO |

| N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide | Not reported | Not reported | Likely lipophilic |

| 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) | Not reported | Method-dependent | Moderate in organic solvents |

Key Insight : Nitro-substituted analogs generally exhibit higher melting points due to strong intermolecular interactions .

Biological Activity

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, an acetylphenyl group, and a phenoxymethyl moiety. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound can be represented by the molecular formula . Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to aromatic properties and reactivity |

| Acetylphenyl Group | Enhances lipophilicity and potential biological activity |

| Phenoxymethyl Moiety | May interact with biological targets due to its functional groups |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its efficacy against various microbial strains. For instance, similar compounds with furan and amide functionalities have shown promising antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could make it a candidate for treating inflammatory diseases.

- Antifungal Activity : Related compounds have demonstrated significant antifungal properties, particularly against Aspergillus fumigatus, suggesting that this compound might exhibit similar effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating various biological processes .

- Receptor Modulation : It might influence signaling pathways related to inflammation or microbial resistance through receptor interactions .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on structurally similar compounds indicated that modifications in the phenyl ring significantly impacted antimicrobial activity. The most potent derivatives showed minimum inhibitory concentrations comparable to standard antibiotics .

- Inflammatory Response Assessment : In vitro assays demonstrated that derivatives of this compound could reduce the secretion of TNF-alpha in macrophages, indicating potential anti-inflammatory properties .

- Pharmacokinetic Analysis : While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption characteristics and metabolic stability, which are crucial for therapeutic efficacy .

Q & A

Q. What are the typical synthetic routes for N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide?

The synthesis involves multi-step reactions, starting with furan-2-carboxylic acid derivatives. Key steps include:

- Amidation : Coupling 5-(phenoxymethyl)furan-2-carboxylic acid with 3-acetylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under reflux in dichloromethane (DCM) .

- Functionalization : Introducing the phenoxymethyl group via nucleophilic substitution or Mitsunobu reactions, as seen in analogous compounds .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the compound characterized post-synthesis?

Critical analytical techniques include:

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., furan C=O at ~160 ppm in NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] ion via ESI-MS) .

- X-ray Crystallography : Resolve 3D conformation for structure-activity relationship (SAR) studies, if single crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes side reactions .

- Catalyst Use : Palladium catalysts improve cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .

- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. What strategies mitigate discrepancies in biological activity data across studies?

Address variability by:

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls .

- Purity Verification : Ensure ≥95% purity via HPLC to exclude confounding impurities .

- Orthogonal Assays : Validate antimicrobial activity with both MIC (minimum inhibitory concentration) and time-kill assays .

Q. How do structural modifications influence the compound’s biological activity?

SAR studies suggest:

- Acetylphenyl Group : Enhances metabolic stability by reducing oxidative deamination .

- Phenoxymethyl Substituent : Increases lipophilicity, improving membrane permeability but potentially reducing solubility .

- Thiazole/Thiadiazole Analogues : Substitutions at the furan ring improve anticancer activity (e.g., IC < 10 µM in leukemia models) .

Q. What methods improve solubility and bioavailability for in vivo studies?

Strategies include:

- Salt Formation : Hydrochloride salts (e.g., CYM 50358) enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters at the acetyl group for controlled release .

- Nanoparticle Encapsulation : Use PLGA (poly lactic-co-glycolic acid) nanoparticles to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.